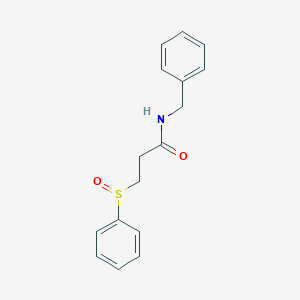
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride is a compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group and an isopropyl group attached to the imidazole ring, along with a chloride ion.
Métodos De Preparación
The synthesis of 1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with isopropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Complex Formation: The compound can form complexes with metal ions, which can be useful in catalysis and material science.
Common reagents used in these reactions include sodium hydroxide, potassium cyanide, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its imidazole core is a common motif in many drugs, making it a valuable building block for drug development.
Mecanismo De Acción
The mechanism by which 1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, its mechanism of action may involve interactions with cellular components, disrupting microbial cell walls or interfering with enzyme activity .
Comparación Con Compuestos Similares
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other imidazole derivatives such as:
1-Methylimidazole: Lacks the isopropyl group, making it less hydrophobic and potentially less effective in certain applications.
2-Methylimidazole: The methyl group is positioned differently, which can affect its reactivity and interactions with other molecules.
1-Butyl-3-methylimidazolium chloride: A longer alkyl chain increases its hydrophobicity and alters its physical properties, making it more suitable for certain industrial applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the imidazole scaffold.
Propiedades
| 139143-10-5 | |
Fórmula molecular |
C7H15ClN2 |
Peso molecular |
162.66 g/mol |
Nombre IUPAC |
1-methyl-3-propan-2-yl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-7(2)9-5-4-8(3)6-9;/h4-5,7H,6H2,1-3H3;1H |
Clave InChI |
YYFBIOPCRNNQHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C[NH+](C=C1)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



oxophosphanium](/img/structure/B14287657.png)
![4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14287665.png)


